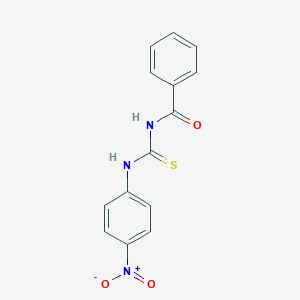

N-benzoyl-N'-(4-nitrophenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzoyl-N’-(4-nitrophenyl)thiourea” is an organosulfur compound . It is a type of thiourea derivative, which is known to exhibit a wide variety of biological activities .

Synthesis Analysis

The synthesis of N-benzoyl-N’-(4-nitrophenyl)thiourea and similar compounds often involves the reaction of various amines with CS2 . A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed, which involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis

The molecular structure of N-benzoyl-N’-(4-nitrophenyl)thiourea can be characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure of similar compounds has been determined by X-ray single-crystal techniques .Chemical Reactions Analysis

N,N-Dimethylformamide (DMF) can act as both solvent and catalyst in reactions involving N-benzoyl-N’-(4-nitrophenyl)thiourea derivatives . The reduction in potential values of different functional groups such as nitro and cyano in these compounds can be investigated using cyclic voltammetric (CV) curves .Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzoyl-N’-(4-nitrophenyl)thiourea can be characterized by its molecular formula C14H11N3O3S and molecular weight 301.32 .科学的研究の応用

Chemistry and Coordination Properties

BNPT and its derivatives have been extensively studied for their chemistry, coordination, and structure. These compounds have found significant applications as ligands in coordination chemistry. The nitrogen substituents play a crucial role in affecting intra- and intermolecular hydrogen bonding interactions, which in turn influences the coordination properties of these ligands. Transition metal complexes bearing BNPT derivatives showcase novel applications, bridging the gap between chemical versatility and detailed structural properties for interdisciplinary approaches in biology and material science (Saeed, Flörke, & Erben, 2014).

Advanced Oxidation Processes

In the realm of environmental science, advanced oxidation processes (AOPs) utilize BNPT derivatives for the degradation of pollutants. BNPT compounds have been implicated in the degradation pathways of various environmental contaminants, indicating their potential in enhancing the efficiency of AOP systems. These pathways and their by-products have been studied, contributing to our understanding of environmental remediation techniques (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Role in Acrylic Bone Cements

In biomedical applications, derivatives of BNPT, specifically in the context of acrylic bone cements, have been investigated. The role of tertiary aromatic amines, including BNPT derivatives, as activators in the benzoyl peroxide/amine system for curing acrylic resins is noteworthy. These studies encompass the kinetics and mechanism of reaction, alongside considerations of toxicity, residuals, and leaching data, which are vital for biomedical applications such as denture resins or acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Chemosensors for Detection of Anions and Neutral Analytes

BNPT derivatives have been highlighted for their use in developing highly sensitive, selective, and simple fluorimetric and colorimetric chemosensors. These chemosensors are capable of detecting a broad range of anions and neutral analytes in biological, environmental, and agricultural samples, showcasing the versatility of BNPT derivatives in analytical chemistry (Al-Saidi & Khan, 2022).

将来の方向性

特性

IUPAC Name |

N-[(4-nitrophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c18-13(10-4-2-1-3-5-10)16-14(21)15-11-6-8-12(9-7-11)17(19)20/h1-9H,(H2,15,16,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMGBGAUFCFJGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-N'-(4-nitrophenyl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenyl ether](/img/structure/B374638.png)

![2-[(2-chlorophenyl)(3-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B374640.png)

![2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B374643.png)

![Ethyl 2-[(2-methoxyphenyl)sulfanyl]benzoate](/img/structure/B374647.png)

![N-[2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylsulfanyl)benzyl]-N,N-dimethylamine](/img/structure/B374648.png)

![[4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinyl]acetic acid](/img/structure/B374649.png)

![1-(3-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374655.png)

![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B374656.png)

![2-Hydroxy-4-(2-hydroxyethyl)-2-[4-(isobutylsulfonyl)phenyl]-4-methylmorpholin-4-ium](/img/structure/B374658.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-4-(dimethylamino)butanenitrile](/img/structure/B374663.png)

![1-[2-(Acetyloxy)ethyl]-4-[4,4-bis(4-fluorophenyl)butyl]-1,4-dimethylpiperazinediium](/img/structure/B374664.png)